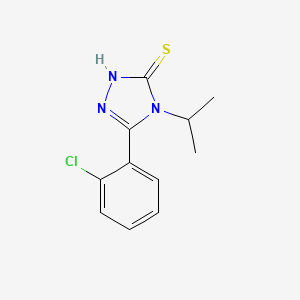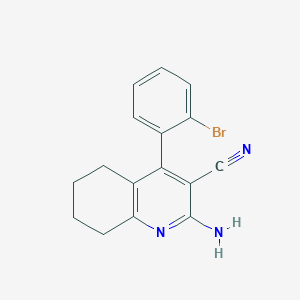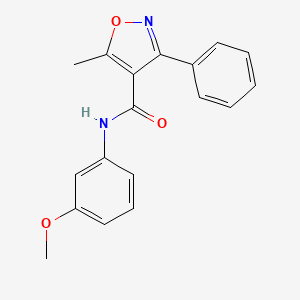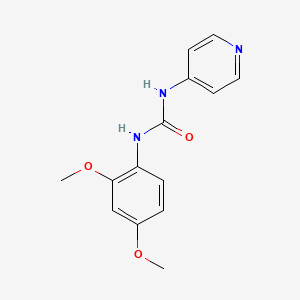![molecular formula C11H11Cl2NO3 B5811654 methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)
methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate, also known as DCP-M, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of glucose metabolism.
作用機序
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing it from cleaving its substrates. The inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and lower blood glucose levels. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism and inflammation, this compound has been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of cancer cells. This compound has also been shown to have beneficial effects on bone metabolism, by increasing bone formation and reducing bone resorption.
実験室実験の利点と制限
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DPP-4, and its effects can be easily measured using assays for GLP-1 and GIP levels, insulin secretion, and other physiological parameters. This compound is also relatively easy to synthesize, and its chemical structure can be modified to improve its potency and selectivity. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor and may have off-target effects, and its effects may vary depending on the cell type or animal model used.
将来の方向性
There are several future directions for research on methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate. One area of research is the development of more potent and selective inhibitors of DPP-4, which may have better therapeutic potential for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes.
合成法
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate is synthesized by reacting 2,3-dichloroaniline with methyl acetoacetate in the presence of a base and a solvent. The reaction proceeds through an imine intermediate, which is then hydrolyzed to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base and solvent used.
科学的研究の応用
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has been extensively used in scientific research as a tool to study the role of DPP-4 in glucose metabolism. DPP-4 is a membrane-bound peptidase that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of insulin secretion. Inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and lowers blood glucose levels. This compound has also been used to study the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism.
特性
IUPAC Name |
methyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-10(16)6-5-9(15)14-8-4-2-3-7(12)11(8)13/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBSZQCVCUOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)


methanone](/img/structure/B5811631.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)

![[(4-acetylphenyl)hydrazono]malononitrile](/img/structure/B5811643.png)
